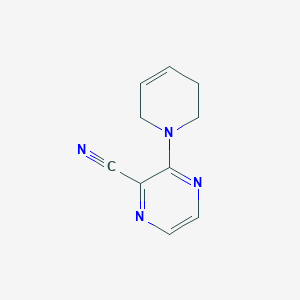

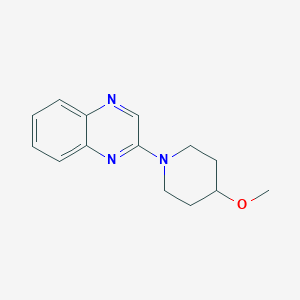

2-(4-Methoxypiperidin-1-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The compound “2-(4-Methoxypiperidin-1-yl)quinoxaline” is a derivative of quinoxaline .

Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Pthalazine, Quinazolines, and Cinnolenes are similar to Quinoxaline .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Aplicaciones Científicas De Investigación

Synthesis and Dye Applications

- Synthesis of Azo Dyes : Quinoxaline derivatives have been used in the synthesis of azo dyes for polyester fibers, indicating their utility in material science and textile engineering. For example, 6-amino-2-methoxyquinoxaline was synthesized and applied as a diazo component in azo dye production, showcasing its applicability in dye chemistry and materials processing (D. W. Rangnekar & P. V. Tagdiwala, 1987).

Catalysis and Asymmetric Synthesis

- Rigid P-chiral Phosphine Ligands : Quinoxaline derivatives, specifically 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been synthesized and used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This highlights their role in catalysis and the synthesis of chiral pharmaceutical ingredients, demonstrating their importance in medicinal chemistry and asymmetric synthesis (T. Imamoto et al., 2012).

Antimicrobial and Antituberculosis Activity

- Anti-Mycobacterium Tuberculosis Agents : New quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. The presence of various substituents on the quinoxaline nucleus significantly affected in vitro activity, suggesting these derivatives as potential leads for new antituberculosis compounds (A. Jaso et al., 2005).

Pesticidal Activities

- Synthesis of Quinoxaline Derivatives for Pesticide Application : Quinoxaline derivatives have been synthesized and tested for their herbicidal, fungicidal, and insecticidal activities. This research underscores the potential of quinoxaline compounds in developing new pesticides, highlighting their significance in agricultural chemistry (Xinghai Liu et al., 2020).

Optical and Morphological Studies

- Tri-fluoromethyl Substituted Quinoxalines : Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized for their optical properties, including absorption, emission, and quantum yield. These findings suggest applications in materials science, particularly in the development of fluorescent materials and sensors (A. Rajalakshmi & N. Palanisami, 2020).

Direcciones Futuras

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Propiedades

IUPAC Name |

2-(4-methoxypiperidin-1-yl)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-18-11-6-8-17(9-7-11)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTLSAYIQPIOGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxypiperidin-1-yl)quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B2405250.png)

![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)

![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)